Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 300674-21-9
VCID: VC6756370
InChI: InChI=1S/C18H15FO4/c1-11-17(18(20)21-2)15-9-14(7-8-16(15)23-11)22-10-12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3
SMILES: CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)OC
Molecular Formula: C18H15FO4
Molecular Weight: 314.312

Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 300674-21-9

Cat. No.: VC6756370

Molecular Formula: C18H15FO4

Molecular Weight: 314.312

* For research use only. Not for human or veterinary use.

Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate - 300674-21-9

Specification

CAS No. 300674-21-9
Molecular Formula C18H15FO4
Molecular Weight 314.312
IUPAC Name methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C18H15FO4/c1-11-17(18(20)21-2)15-9-14(7-8-16(15)23-11)22-10-12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3
Standard InChI Key HURYJLGBKVFNFJ-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)OC

Introduction

Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring system. This specific derivative is notable for its functional groups, including a methyl ester, a fluorophenyl ether, and a methyl substituent on the benzofuran core.

The molecular structure of this compound suggests potential applications in medicinal chemistry, particularly due to the presence of the fluorine atom, which often enhances bioactivity and metabolic stability in drug candidates.

Molecular and Structural Information

PropertyValue
IUPAC NameMethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Molecular FormulaC17H13FO4
Molecular Weight300.28 g/mol
Chemical StructureContains benzofuran core with methyl, fluorophenyl, and methoxy substituents
SMILES NotationCOC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OCC4=CC=C(C=C4)F)C(=O)O

The compound's structure includes:

  • A benzofuran ring system.

  • A methoxy group attached to the 5-position.

  • A methyl group at the 2-position.

  • A carboxylate ester group at the 3-position.

Synthesis Pathway

The synthesis of methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves:

  • Starting Materials:

    • 4-fluorobenzyl alcohol or its derivatives.

    • Precursors for benzofuran synthesis such as salicylaldehyde derivatives.

  • Reaction Steps:

    • Formation of the benzofuran core through cyclization reactions.

    • Introduction of the fluorophenylmethoxy group via etherification.

    • Esterification to introduce the methyl carboxylate group.

  • Purification Methods:

    • Chromatography (e.g., silica gel column chromatography).

    • Recrystallization from suitable solvents.

Pharmacological Relevance

Benzofuran derivatives, including this compound, have been studied for various biological activities:

  • Antimicrobial Activity:

    • Benzofurans with halogen substitutions often exhibit activity against Gram-positive bacteria and fungi .

  • Anti-inflammatory Properties:

    • The fluorine atom may enhance anti-inflammatory effects by modulating enzyme interactions.

  • Potential as Drug Candidates:

    • The combination of hydrophobic (benzofuran core) and hydrophilic (carboxylic acid or ester) groups allows interaction with diverse biological targets.

Related Compounds and Comparisons

To understand its significance, comparisons can be made with structurally similar compounds:

Compound NameKey DifferenceActivity/Use
Methyl 5-(4-chlorophenyl)-2-methylbenzofuran-3-carboxylateChlorine instead of fluorineAntimicrobial
Methyl 5-(4-methoxyphenyl)-2-methylbenzofuran-3-carboxylateMethoxy group instead of fluorineAnti-inflammatory potential

The substitution pattern significantly influences biological activity and physicochemical properties.

Research Findings

Studies on related benzofuran compounds highlight:

  • Structural Investigations:

    • X-ray crystallography confirms planar structures with slight deviations due to substituents .

  • Biological Screening:

    • Fluorinated derivatives show enhanced activity due to increased lipophilicity and metabolic stability .

  • Synthetic Challenges:

    • Achieving regioselectivity during functionalization is critical for obtaining desired derivatives.

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